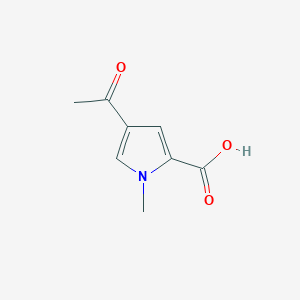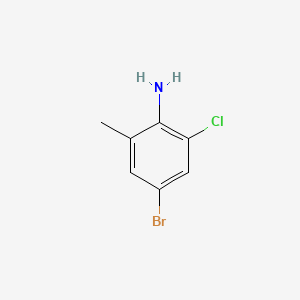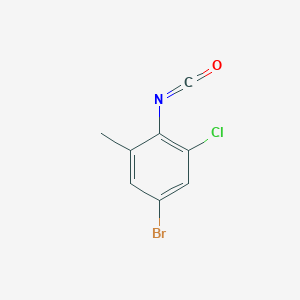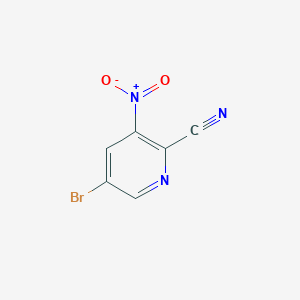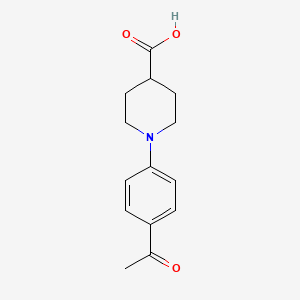
1-(4-acetylphenyl)piperidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylphenyl)piperidine-4-carboxylic acid (Ac-PIPC) is a carboxylic acid derivative of the piperidine family of compounds. It is an organic compound that has been studied in numerous scientific research applications. Ac-PIPC has been found to possess a range of biochemical and physiological effects, making it a useful tool for researchers in many fields. In
Scientific Research Applications
Synthesis and Structural Analysis
Piperidine-4-carboxylic acid derivatives are utilized in various synthesis processes. For instance, Zheng Rui (2010) demonstrated its use in the preparation of hydrochloride compounds through a process involving amidation, Friedel-Crafts acylation, and hydration (Zheng Rui, 2010).
Its role in crystal and molecular structure analysis is significant. Szafran, Komasa, and Bartoszak-Adamska (2007) characterized 4-piperidinecarboxylic acid hydrochloride using X-ray diffraction and other methods, revealing important structural insights (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Complex Formation and Spectroscopic Properties
The ability of piperidine-4-carboxylic acid to form complexes with other molecules has been studied, as shown by Komasa et al. (2008). They investigated its complex with chloroacetic acid, examining the structure through X-ray diffraction and spectroscopic methods (Komasa et al., 2008).
Delgado, Mora, and Bahsas (2001) studied a zwitterionic form of 4-piperidinecarboxylic acid, exploring its crystalline structure and hydrogen bonding patterns (Delgado, Mora, & Bahsas, 2001).
Catalytic and Medicinal Applications
Ghorbani‐Choghamarani and Azadi (2015) explored the use of piperidine-4-carboxylic acid functionalized nanoparticles as a novel catalyst for the synthesis of organic compounds, demonstrating its potential in green chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
In the pharmaceutical field, piperidine-4-carboxylic acid derivatives have been investigated for their potential in drug synthesis and as intermediates in medicinal chemistry. For example, Ji Ya-fei (2011) described its use in the synthesis of psychotherapeutic drug intermediates (Ji Ya-fei, 2011).
Mechanism of Action
- However, piperidine derivatives, in general, play a significant role in drug design and are present in various pharmaceutical classes and alkaloids .
- Researchers have explored intra- and intermolecular reactions leading to the formation of piperidine derivatives, including substituted piperidines and spiropiperidines .
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Biochemical Analysis
Biochemical Properties
1-(4-Acetylphenyl)piperidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a partial agonist at GABA A receptors . This interaction suggests that this compound may modulate neurotransmission by influencing the activity of these receptors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA A receptors can lead to changes in neuronal excitability and neurotransmitter release . Additionally, it may affect the expression of genes involved in neurotransmission and synaptic plasticity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its partial agonist activity at GABA A receptors involves binding to the receptor’s active site, leading to conformational changes that modulate receptor activity . This interaction can result in either the inhibition or activation of downstream signaling pathways, depending on the cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained modulation of cellular processes, such as neurotransmission and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission by acting as a partial agonist at GABA A receptors . At high doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruption of normal cellular function. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation . These interactions can influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it may be transported across the blood-brain barrier by specific transporters, allowing it to exert its effects on neuronal cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.
properties
IUPAC Name |
1-(4-acetylphenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(16)11-2-4-13(5-3-11)15-8-6-12(7-9-15)14(17)18/h2-5,12H,6-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUHUVPBFVRUQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid](/img/structure/B1272441.png)

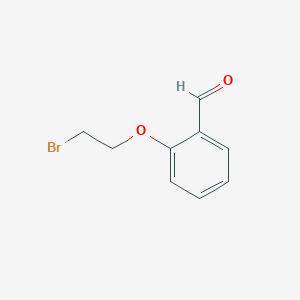
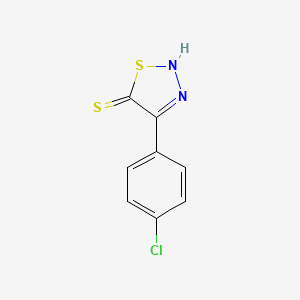
methanone](/img/structure/B1272449.png)
![{2-[(2-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272452.png)
![{2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B1272453.png)
